molecular formula C5H10ClNOS B2405781 (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride CAS No. 88199-77-3

(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride

Cat. No. B2405781
CAS RN: 88199-77-3
M. Wt: 167.65
InChI Key: UIGLVOOAZGBFHC-DFWYDOINSA-N
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Description

(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as thietane-3-amine hydrochloride and is a derivative of thietane, which is a heterocyclic organic compound.

Scientific Research Applications

Chemical Transformation Studies

(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is involved in the preparation of N-substituted derivatives from D-penicillamine. A study conducted by Al-Zaidi, Crilley, and Stoodley (1983) explored the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry. This research highlights the compound's application in creating derivatives for further chemical transformations (Al-Zaidi, Crilley, & Stoodley, 1983).

Wittig Condensations

Another study by Al-Zaidi and Stoodley (1982) focused on Wittig condensations of a thietan-2-one with stabilized phosphoranes. The research showed that (3R)-3-Benzyloxycarbonylamino-4,4-dimethylthietan-2-one reacts with various phosphoranes, demonstrating its reactivity in organic synthesis (Al-Zaidi & Stoodley, 1982).

Enzymatic Resolution Studies

Kamal, Khanna, and Krishnaji (2007) utilized the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, a compound related to (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride, to synthesize optically pure derivatives. This study illustrates the compound's potential in producing enantiomerically pure products, important in pharmaceutical synthesis (Kamal, Khanna, & Krishnaji, 2007).

Synthesis and Characterization

The synthesis and characterization of related compounds also show the utility of (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride in research. For instance, a 2003 study by Abiko explored the anti-selective boron-mediated asymmetric Aldol reaction of carboxylic esters, providing insights into novel synthetic routes (Abiko, 2003).

Application in Green Technology

Hu Xien (2002) reviewed the development of green technologies for caffeine synthesis, emphasizing the application of similar compounds in environmentally friendly synthetic processes (Hu Xien, 2002).

Spectroscopic and Structural Studies

The compound and its derivatives are also used in spectroscopic and structural studies. For example, Kowalczyk (2008) conducted a study on the molecular structure and spectral properties of quaternary ammonium derivatives related to (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride (Kowalczyk, 2008).

properties

IUPAC Name

(3R)-3-amino-4,4-dimethylthietan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.ClH/c1-5(2)3(6)4(7)8-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLVOOAZGBFHC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride

CAS RN

88199-77-3
Record name (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride
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